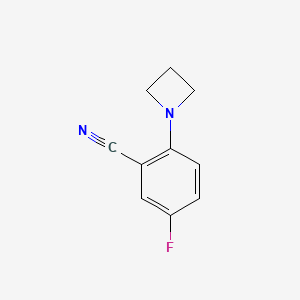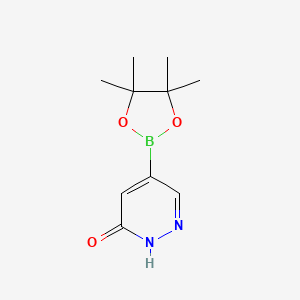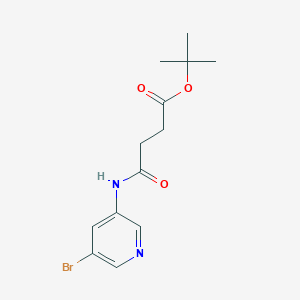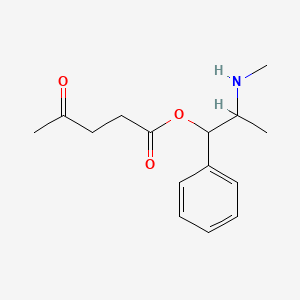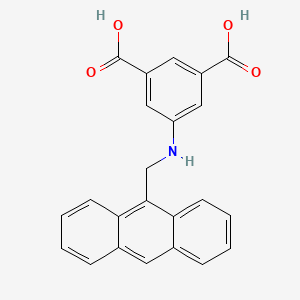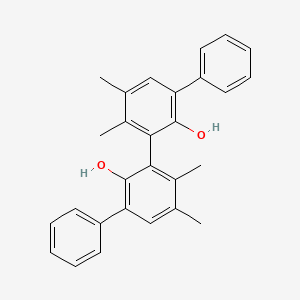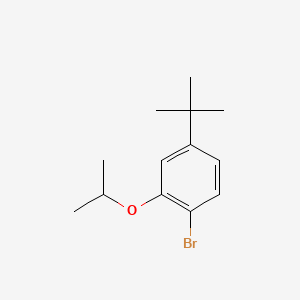
1-Bromo-4-(t-butyl)-2-isopropoxybenZene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(t-butyl)-2-isopropoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, along with tert-butyl and isopropoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(t-butyl)-2-isopropoxybenzene typically involves the bromination of 4-(t-butyl)-2-isopropoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Bromo-4-(t-butyl)-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Formation of 4-(t-butyl)-2-isopropoxyphenol or 4-(t-butyl)-2-isopropoxyaniline.
Oxidation Reactions: Formation of 4-(t-butyl)-2-isopropoxyquinone.
Reduction Reactions: Formation of 4-(t-butyl)-2-isopropoxybenzene.
科学的研究の応用
1-Bromo-4-(t-butyl)-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-4-(t-butyl)-2-isopropoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the bulky substituents on the benzene ring influence the compound’s reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the presence of the tert-butyl and isopropoxy groups can affect the compound’s steric and electronic properties, modulating its biological activity.
類似化合物との比較
Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar structure but lacks the isopropoxy group.
1-Bromo-2-isopropoxybenzene: Similar structure but lacks the tert-butyl group.
4-tert-butyl-2-isopropoxyphenol: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
1-Bromo-4-(t-butyl)-2-isopropoxybenzene is unique due to the combination of the bromine atom, tert-butyl group, and isopropoxy group on the benzene ring. This unique combination imparts specific chemical and physical properties to the compound, making it valuable for various applications in research and industry.
特性
分子式 |
C13H19BrO |
|---|---|
分子量 |
271.19 g/mol |
IUPAC名 |
1-bromo-4-tert-butyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H19BrO/c1-9(2)15-12-8-10(13(3,4)5)6-7-11(12)14/h6-9H,1-5H3 |
InChIキー |
BMEHOHYIXYRFEK-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)C(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


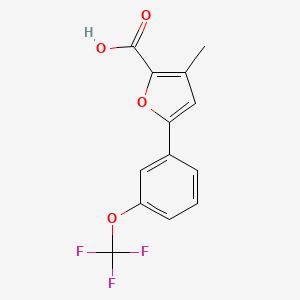
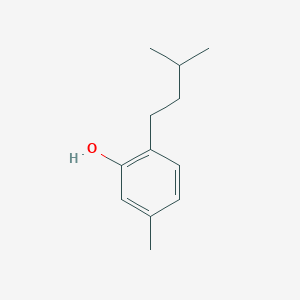
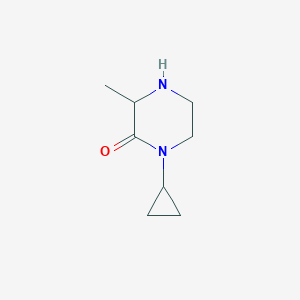
![5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766841.png)
![N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide](/img/structure/B14766842.png)
![5-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14766844.png)
